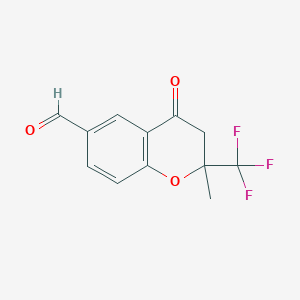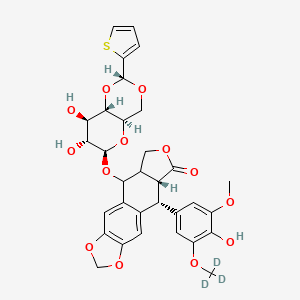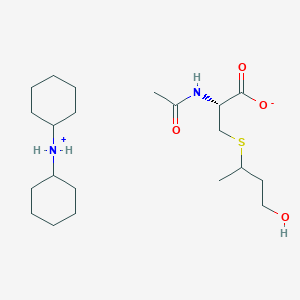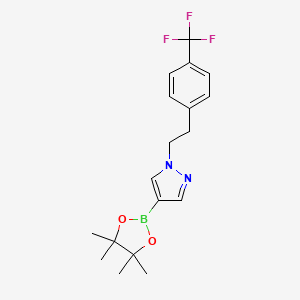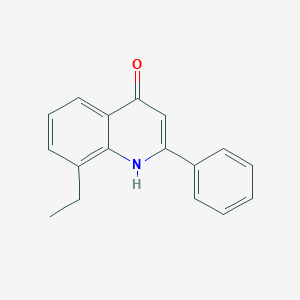
8-Ethyl-2-phenyl-4-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethyl-2-phenyl-4-quinolinol is a chemical compound with the molecular formula C₁₇H₁₅NO and a molecular weight of 249.31 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities . This compound is used primarily in research settings and has shown potential in various scientific applications.
Méthodes De Préparation
The synthesis of 8-Ethyl-2-phenyl-4-quinolinol involves several steps and can be achieved through different synthetic routes. One common method involves the reaction of 2-phenylquinoline with ethyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
8-Ethyl-2-phenyl-4-quinolinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoline-2,4-dione derivatives .
Applications De Recherche Scientifique
8-Ethyl-2-phenyl-4-quinolinol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . Its ability to form complexes with metal ions makes it useful in analytical chemistry and separation techniques . Additionally, it has applications in the development of fluorescent probes for biological imaging .
Mécanisme D'action
The mechanism of action of 8-Ethyl-2-phenyl-4-quinolinol involves its interaction with various molecular targets and pathways. One key feature is its ability to chelate metal ions, which can disrupt metal-dependent biological processes . This chelation ability is due to the presence of the hydroxyl group at the 4-position of the quinoline ring, which allows it to form stable complexes with metal ions . These interactions can lead to the inhibition of enzymes and other proteins that require metal ions for their activity .
Comparaison Avec Des Composés Similaires
8-Ethyl-2-phenyl-4-quinolinol can be compared with other quinoline derivatives such as 2-hydroxyquinoline and 4-hydroxyquinoline . While these compounds share a similar core structure, this compound is unique due to the presence of the ethyl and phenyl substituents, which can influence its chemical reactivity and biological activity . Other similar compounds include quinoline-2,4-dione derivatives and 8-hydroxyquinoline .
Propriétés
Numéro CAS |
1070879-72-9 |
|---|---|
Formule moléculaire |
C17H15NO |
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
8-ethyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C17H15NO/c1-2-12-9-6-10-14-16(19)11-15(18-17(12)14)13-7-4-3-5-8-13/h3-11H,2H2,1H3,(H,18,19) |
Clé InChI |
VJVFULOSEFIFDE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=CC=C1)C(=O)C=C(N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-6-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13725456.png)
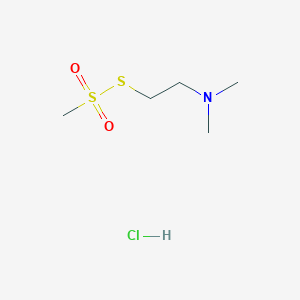

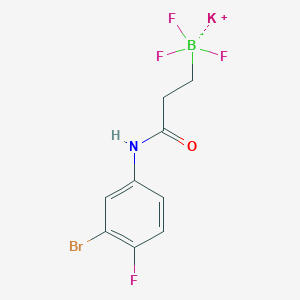
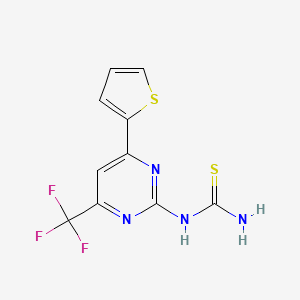
![(2,5-dioxopyrrolidin-1-yl) 2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetate](/img/structure/B13725483.png)
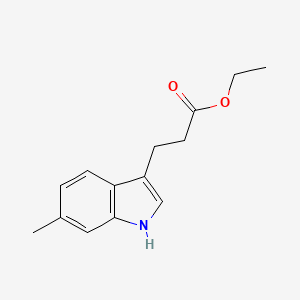
![n-(4-Bromo-2-fluorophenyl)-n'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B13725506.png)
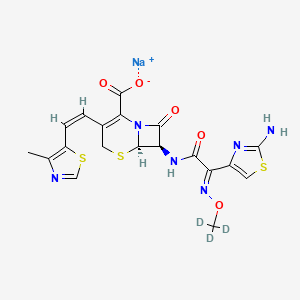
![3-[[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13725519.png)
